5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-01-6 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares 5H-Pyrrolo[3,2-d]pyrimidin-4-ol with derivatives differing in substituents, molecular weight, and biological activity:
Physicochemical Properties
- Melting Points : Derivatives like N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride melt at 253–254°C, indicating high crystalline stability .
- Storage Stability : Halogenated analogs (e.g., 7-bromo-4-chloro compound) require storage under inert gas due to sensitivity to moisture and light .
Q & A
Q. What are the common synthetic strategies for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, and how do they address regioselectivity challenges?
The synthesis of this compound typically involves cyclization or cross-coupling reactions. A prominent method utilizes palladium-catalyzed cross-coupling between 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl(tributylstannylethynyl)silane, followed by annulation to form the pyrrolo ring . Another approach employs formylation and hydrogenolytic ring contraction starting from pyrimido intermediates, which avoids harsh nitration conditions and preserves sensitive functional groups . Regioselectivity is managed through steric and electronic control, such as using directing groups (e.g., nitro or methoxy substituents) to guide cyclization .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
Structural validation relies on multimodal analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming ring connectivity and substituent positions.
- X-ray Diffraction (XRPD) : Resolves crystalline forms, as demonstrated in patents describing TLR7 agonist derivatives with the pyrrolo[3,2-d]pyrimidine core .
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
Q. What are the primary pharmacological targets of this compound derivatives?
Derivatives of this scaffold exhibit activity against enzymes and receptors in proliferative diseases :
- Adenine phosphoribosyltransferase : Targeted by 9-deazaadenine analogs (e.g., DrugBank DB03506), which disrupt nucleotide metabolism .
- T-cell malignancies : Forodesine Hydrochloride, a related compound, inhibits purine nucleoside phosphorylase (PNP) in leukemia treatment .
Advanced Research Questions
Q. What methodologies are employed to resolve contradictory biological activity data in pyrrolo[3,2-d]pyrimidine derivatives?
Contradictions in activity data often arise from structural polymorphism or off-target interactions . To address this:
- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays to distinguish direct target effects from secondary mechanisms .
- Crystallographic analysis : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonding with TLR7 agonists) .
- Metabolic profiling : Assess stability in biological matrices to rule out artifacts from compound degradation .
Q. How can the core structure of this compound be modified to enhance target specificity?
Key structural modifications include:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C-7 improves selectivity for kinases .
- Heteroatom incorporation : Replacing the 4-hydroxyl group with an amine (as in 9-deazaadenine) enhances binding to purine-processing enzymes .
- Bicyclic extensions : Adding fused rings (e.g., pyridazinone) increases rigidity, reducing off-target binding .
Q. What advanced analytical techniques are critical in characterizing polymorphic forms of this compound?
Polymorphism impacts solubility and bioavailability. Essential techniques include:
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and stability of crystalline forms .
- Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles to assess purity .
- Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity, critical for formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
